molecular formula C15H19BrN2O4 B2372977 Ethyl 4-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate CAS No. 1904023-63-7

Ethyl 4-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate

Cat. No.: B2372977
CAS No.: 1904023-63-7
M. Wt: 371.231
InChI Key: XWZZBGQUMWGMNW-UHFFFAOYSA-N
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Description

Ethyl 4-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the reaction of a suitable amine with a dihaloalkane under basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a bromopyridine derivative reacts with the pyrrolidine intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid intermediate with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted pyridine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 4-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific derivative or analog being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(3-((5-chloropyridin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate
  • Ethyl 4-(3-((5-fluoropyridin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate
  • Ethyl 4-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate

Uniqueness

Ethyl 4-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-4-oxobutanoate is unique due to the presence of the bromine atom on the pyridine ring, which can significantly influence its reactivity and interactions with other molecules. This bromine atom can serve as a handle for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 4-[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O4/c1-2-21-15(20)6-5-14(19)18-8-7-12(10-18)22-13-4-3-11(16)9-17-13/h3-4,9,12H,2,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZZBGQUMWGMNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCC(C1)OC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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